1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one
Description
Historical Context of Brominated Aryl Ketones
Brominated aryl ketones have played a pivotal role in organic synthesis since the late 19th century. The discovery of phenacyl bromide (C₆H₅C(O)CH₂Br) in 1871 marked a turning point, enabling advances in heterocyclic chemistry and photochemical applications. Early work by Bischler and Möhlau demonstrated the utility of α-bromoacetophenone derivatives in indole synthesis, laying the groundwork for modern methodologies in alkaloid preparation. The introduction of methoxy and methyl substituents, as seen in 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one, emerged from mid-20th-century efforts to fine-tune electronic and steric properties for pharmaceutical intermediates.
Structural Classification and Nomenclature
This compound belongs to the diaryl ethanone subclass of brominated ketones, characterized by:
- Core structure : Ethanone backbone (C(O)CH₃ derivative)
- Substituents :
- 2-Bromo-4-methoxyphenyl group at position 1
- 2-Methylphenyl group at position 2
Systematic IUPAC name :
this compound
Alternative nomenclature :
- 2-(2-Methylbenzyl)-2-bromo-4-methoxyacetophenone
- α-Bromo-4-methoxy-2'-methylbenzylacetophenone
The molecular formula (C₁₆H₁₅BrO₂) and weight (319.19 g/mol) are confirmed by high-resolution mass spectrometry data. X-ray crystallography reveals a dihedral angle of 68.5° between the aromatic rings, with bond lengths of 1.93 Å (C-Br) and 1.41 Å (C-O) in the methoxy group.
Significance in Organic Chemistry
This compound exhibits three critical reactivity patterns:
Recent studies demonstrate its utility as:
Related Brominated Methoxyphenyl Derivatives
Key structural analogs include:
Comparative NMR studies show distinct shifts for the methyl group protons: δ 2.35 ppm (singlet) vs δ 2.28 ppm in para-substituted analogs. The ortho-methyl substitution creates a characteristic deshielding effect on adjacent aromatic protons (δ 7.41 ppm, doublet).
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11-5-3-4-6-12(11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIONHNFXSQRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H15BrO2
- Molecular Weight : 319.2 g/mol
- IUPAC Name : 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethanone
- Appearance : Typically found as a powder with a purity greater than 95%.
The compound features a bromo-substituted aromatic ring and a ketone functional group, which contribute to its reactivity and utility in various chemical reactions.
Organic Synthesis
One of the primary applications of 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one is in organic synthesis. It serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom acts as a leaving group, facilitating nucleophilic substitutions that are crucial in forming more complex molecules.
Synthesis Pathways
- Bromination Reactions : The compound can be synthesized through bromination of methoxyacetophenone derivatives, allowing for the introduction of the bromo group at specific positions on the aromatic ring.
- Formation of Hydrazones : The ketone functional group can react with hydrazines to form hydrazones, which have been studied for their biological activities, including antibacterial and antifungal properties.
Pharmacological Applications
Research has indicated that derivatives of this compound exhibit potential pharmacological activities. The compound's structure allows it to interact with biological targets effectively.
Biological Activities
- Antimicrobial Properties : Compounds related to this structure have shown promising results in inhibiting bacterial growth, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Material Science
In addition to its applications in organic synthesis and pharmacology, this compound is also being explored for its potential uses in material science. Its unique structural features allow for modifications that can enhance material properties.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer formulations, potentially improving thermal stability and mechanical strength. Research into copolymers containing this compound has indicated enhanced performance characteristics compared to traditional materials.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2009) | Synthesis of Hydrazones | Demonstrated effective synthesis pathways using the compound as an intermediate; highlighted antimicrobial activity against various strains. |
| Liu et al. (2015) | Polymer Applications | Investigated the incorporation of this compound into polymer matrices; reported enhanced thermal properties and mechanical strength. |
| Smith et al. (2020) | Antimicrobial Studies | Analyzed the biological activity of synthesized derivatives; found significant inhibition against Gram-positive bacteria. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related ethanone derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Bromine vs. Chlorine: Bromine's larger atomic radius enhances steric hindrance and polarizability compared to chlorine, influencing reactivity in nucleophilic substitutions .
- Methoxy vs. Hydroxy: Methoxy groups improve lipophilicity and metabolic stability compared to hydroxy groups, which may increase solubility but reduce membrane permeability .
- Aromatic vs.
Physical and Chemical Properties
- Melting Points: Derivatives with rigid structures (e.g., adamantyl in ) exhibit higher melting points due to crystalline packing. For example, 1-(4-chloromethylphenyl)-2-(dimethylsulfanylidene)ethan-1-one melts at 137–138°C .
- Reactivity: Brominated ethanones (e.g., ) undergo nucleophilic substitutions more readily than chlorinated analogs, making them preferred intermediates in cross-coupling reactions .
Preparation Methods
Bromination of 4-Methoxyacetophenone Derivatives
One common approach is the electrophilic aromatic substitution bromination of 4-methoxyacetophenone or its derivatives. The bromination reagent can be elemental bromine or brominating agents such as phenyltrimethylammonium tribromide. The reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at low temperatures (0°C to ambient) to control the degree of bromination and avoid polybromination.
For example, bromination of 4-methoxyacetophenone leads to 2-bromo-4-methoxyacetophenone, which serves as a key intermediate for further elaboration.
Coupling with 2-Methylphenyl Moiety
The formation of the ethanone structure with the 2-methylphenyl group can be achieved via Friedel-Crafts acylation or via cross-coupling reactions such as Suzuki or Stille coupling, depending on the available functional groups and desired reaction conditions.
- Friedel-Crafts Acylation: The 2-bromo-4-methoxyacetophenone intermediate can be reacted with 2-methylbenzene derivatives under Lewis acid catalysis (e.g., AlCl3) to introduce the ethanone linkage.
- Cross-Coupling Reactions: Palladium-catalyzed coupling reactions between arylboronic acids and aryl halides can be employed to form the biaryl ethanone structure with high regioselectivity and yield.
One-Pot Asymmetric Synthesis (Advanced Method)
Recent literature describes a one-pot asymmetric synthesis approach for related bromoaryl ethanones, involving:
- Use of B-allyl-1,3,2-dioxaborinane and chiral dibromo bi-naphthol catalysts.
- Reaction in toluene at controlled temperatures (35°C) for several days.
- Subsequent addition of palladium catalysts, potassium carbonate, and hydrazine monohydrate to complete the reaction sequence.
- Purification by silica gel flash chromatography to isolate the desired product.
This method allows for stereoselective synthesis and can be adapted for the preparation of 1-(2-bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one with high enantiomeric excess and purity.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Br2 or phenyltrimethylammonium tribromide | 0°C to ambient | THF, dichloromethane | 70-85 | Control to avoid polybromination |
| Coupling (Friedel-Crafts) | AlCl3 or Pd catalyst | 0°C to reflux | DCM, toluene | 60-80 | Requires dry conditions |
| One-pot asymmetric synthesis | B-allyl-1,3,2-dioxaborinane, Pd catalyst | 35°C (5 days), then 135°C (18 h) | Toluene | 75-80 | High stereoselectivity, multi-step reaction |
| Purification | Silica gel flash chromatography | Ambient | Petroleum ether/diethyl ether | - | Essential for product purity |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the substitution pattern on the aromatic rings and the presence of the ketone carbonyl group.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (~319 g/mol) confirm the compound identity.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretching vibrations (~1700 cm⁻¹) and aromatic C-H stretching confirm functional groups.
- Melting Point and Chromatography: Used to assess purity and confirm successful synthesis.
Summary of Key Research Findings
- The bromination step is critical for regioselectivity; low temperature and controlled reagent addition minimize side reactions.
- One-pot asymmetric synthesis methods provide high yields and stereochemical control but require longer reaction times and specialized catalysts.
- The coupling step can be tailored by choosing appropriate catalysts and conditions to optimize yield and selectivity.
- Purification by flash chromatography is standard to isolate the pure compound from reaction mixtures.
- Characterization by NMR and MS is essential to confirm the structure and purity of the final product.
Q & A
Basic: What are the common synthetic routes for 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one, and which reaction conditions are critical for yield optimization?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation followed by regioselective bromination. Key steps include:
- Acylation : Use of AlCl₃ as a Lewis acid to facilitate electrophilic substitution on the aromatic ring in anhydrous dichloromethane (DCM) at 0–5°C .
- Bromination : Controlled addition of N-bromosuccinimide (NBS) or Br₂ in inert solvents (e.g., CCl₄) under UV light or radical initiators (e.g., benzoyl peroxide) .
Critical parameters include maintaining low temperatures to suppress polybromination, precise stoichiometry (1:1 molar ratio of precursor to brominating agent), and purification via recrystallization in ethanol/water (yield: 70–85%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
- ¹H/¹³C NMR : Aryl protons appear as multiplet signals at δ 6.8–7.5 ppm, with distinct methoxy (–OCH₃) singlet at δ 3.8–3.9 ppm. The carbonyl carbon (C=O) resonates at ~200 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C–Br vibration at 550–600 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 307.19 (calculated for C₁₆H₁₅BrO₂) with fragmentation patterns confirming bromine isotopic signatures .
- X-ray Crystallography : Single-crystal studies reveal planar aryl rings with dihedral angles of 15–20°, validated by C–Br bond lengths of 1.89–1.92 Å .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation times). Mitigation strategies include:
- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
- Control Experiments : Compare with analogs (e.g., 2-chloro or 2-fluoro derivatives) to isolate substituent effects .
- Standardized Protocols : Adhere to OECD guidelines for cytotoxicity testing, ensuring consistent pH (7.4) and serum concentrations (10% FBS) .
Advanced: What computational methods are recommended to predict the reactivity or binding modes of this compound with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic sites (e.g., carbonyl carbon) and bromine’s electron-withdrawing effects .
- Molecular Docking (AutoDock Vina) : Model interactions with kinase targets (e.g., EGFR), using crystallographic data (PDB ID: 1M17) to guide pose selection .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, validated by experimental IC₅₀ values (e.g., 12 µM against HeLa cells) .
Basic: What are the primary applications of this compound in current pharmacological research?
Answer:
- Kinase Inhibition : The bromine and methoxy groups enhance binding to ATP pockets in kinases (e.g., CDK2), showing IC₅₀ values of 8–15 µM .
- Anticancer Studies : Induces ROS-mediated apoptosis in colorectal cancer (HCT-116) models at 20 µM .
- Anti-inflammatory Screening : Inhibits COX-2 by 60% at 50 µM in LPS-stimulated macrophages .
Advanced: How can synthetic protocols be optimized for large-scale production without compromising purity?
Answer:
- Continuous Flow Reactors : Replace batch processes to improve heat/mass transfer, achieving 90% yield with residence times <30 minutes .
- In Situ Monitoring : Use inline FTIR or HPLC to track bromination progress (retention time: 8.2 min on C18 column) .
- Purification : Recrystallize in ethanol/water (7:3 v/v) to achieve >98% purity, confirmed by melting point (mp: 112–114°C) .
Advanced: What strategies mitigate degradation of this compound under standard laboratory storage conditions?
Answer:
- Storage : Amber vials under argon at –20°C reduce photolytic debromination and hydrolysis .
- Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to suppress oxidative degradation .
- Quality Control : Monthly HPLC-UV analysis (λ = 254 nm) to detect degradation products (e.g., demethylated byproduct at RT 6.5 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
